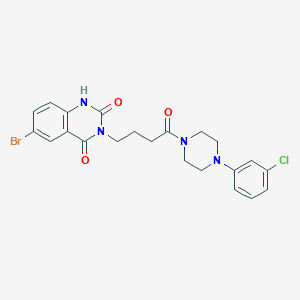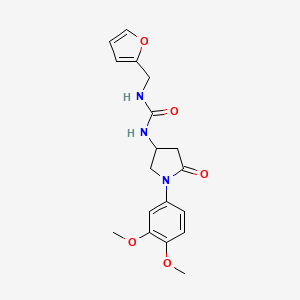![molecular formula C12H21NO6S B3011330 4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid CAS No. 1396971-27-9](/img/structure/B3011330.png)
4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of organic molecule that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It has been used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes, such as sitagliptin .
Chemical Reactions Analysis
The Boc group can be removed from the compound under acidic conditions . This deprotection process is often used in peptide synthesis to selectively remove protecting groups without affecting other functional groups in the molecule .Aplicaciones Científicas De Investigación
Chemiluminescence Applications
4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid has been explored in the context of chemiluminescence. Specifically, the compound has been involved in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These dioxetanes exhibit thermal stability and can emit light upon base-induced decomposition. The study emphasizes the wavelength and intensity of light emitted by these compounds, which is significant in the field of chemiluminescence and its potential applications (Watanabe et al., 2010).
Asymmetric Hydrogenation and Pharmacophore Preparation
The compound has also been utilized in the asymmetric hydrogenation of enamines, leading to the synthesis of beta-amino acid pharmacophores. This process involves chiral ferrocenyl ligands and [Rh(COD)Cl]2, highlighting its relevance in the preparation of compounds with potential pharmacological applications (Kubryk & Hansen, 2006).
Catalysis in N-tert-Butoxycarbonylation
The tert-butoxycarbonyl moiety of the compound plays a crucial role in the N-tert-butoxycarbonylation of amines. This process is catalyzed efficiently and environmentally benignly by the commercially available heteropoly acid H3PW12O40. The study emphasizes the chemoselectivity and yield of the process, making it significant in the synthesis of N-Boc-protected amino acids and peptides (Heydari et al., 2007).
Synthesis of Amino and Sulfanyl Derivatives
The compound has been involved in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones. These derivatives were prepared under palladium-catalyzed Buchwald–Hartwig coupling reactions, indicating the compound's utility in complex organic syntheses and potential applications in medicinal chemistry (Nowak et al., 2015).
Preparation of Protected Amino Acids
The tert-butoxycarbonyl group in the compound has been leveraged in the preparation of protected amino acids, like 2,3-l-diaminopropanoic acid (l-Dap) methyl esters. The study details the synthesis, protection strategies, and applications of these compounds, underlining their importance in peptide synthesis and other biochemical applications (Temperini et al., 2020).
Direcciones Futuras
The use of Boc-protected amines in the synthesis of pharmaceuticals is a well-established practice in medicinal chemistry . Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amines, as well as exploring new applications for these compounds in drug discovery .
Mecanismo De Acción
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the reaction, preventing it from reacting with other compounds .
Biochemical Pathways
The boc group’s role as a protecting group for amines suggests that it could be involved in various biochemical reactions where amine protection is required .
Pharmacokinetics
The presence of the boc group could potentially influence these properties, as it could affect the compound’s solubility and stability .
Result of Action
The use of the boc group in protecting amines during reactions could potentially lead to the successful synthesis of various organic compounds .
Action Environment
The action of the compound “4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid” can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group . Additionally, the temperature and solvent used could also influence the efficacy of the compound .
Propiedades
IUPAC Name |
4-[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]sulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-12(2,3)19-11(18)13-8(10(16)17)7-20-6-4-5-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLXXEXGPIWUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011247.png)
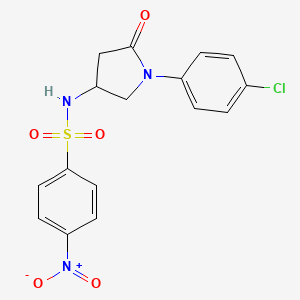
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3011250.png)
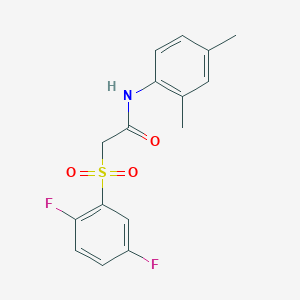
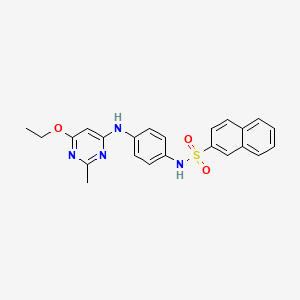
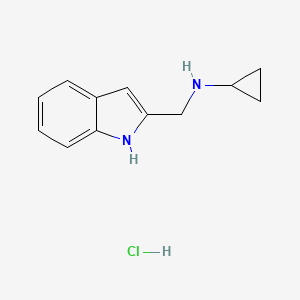
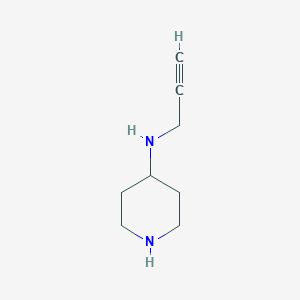
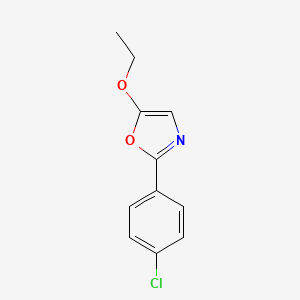
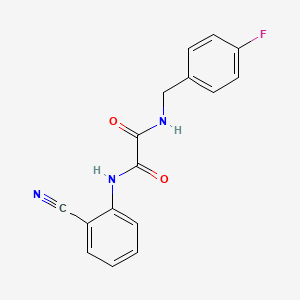
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B3011262.png)
![11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B3011263.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine](/img/structure/B3011265.png)
